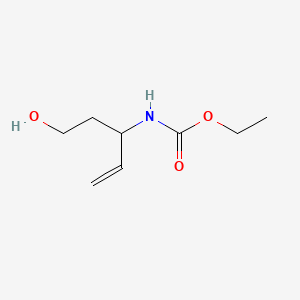
1,3-Propanediamine-2,2-D2 2hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediamine-2,2-D2 dihydrochloride is a deuterium-labeled compound, which means that two hydrogen atoms in the molecule are replaced by deuterium. This compound is used in various scientific research applications due to its unique properties. The molecular formula of 1,3-Propanediamine-2,2-D2 dihydrochloride is C3H10D2Cl2N2, and it has a molecular weight of 149.06 g/mol.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine-2,2-D2 dihydrochloride involves the deuteration of 1,3-propanediamine. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction typically requires a catalyst such as palladium on carbon and is carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of 1,3-Propanediamine-2,2-D2 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and ensure the efficient deuteration of 1,3-propanediamine. The product is then purified through crystallization or distillation to obtain high-purity 1,3-Propanediamine-2,2-D2 dihydrochloride .
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediamine-2,2-D2 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides, alkoxides, and amines are commonly used.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediamine-2,2-D2 dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: It is used in metabolic studies to trace biochemical pathways and understand the metabolism of amines.
Medicine: The compound is used in drug development and pharmacokinetic studies to understand the behavior of amine-containing drugs in the body.
Industry: It is used as a building block in the synthesis of various chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3-Propanediamine-2,2-D2 dihydrochloride involves its interaction with biological molecules and enzymes. The deuterium atoms in the compound can affect the rate of biochemical reactions, providing insights into reaction mechanisms and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, allowing researchers to study enzyme kinetics and function.
Vergleich Mit ähnlichen Verbindungen
1,3-Propanediamine-2,2-D2 dihydrochloride is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1,3-Propanediamine: The non-deuterated form of the compound, used in similar applications but without the benefits of deuterium labeling.
1,3-Diaminopropane dihydrochloride: Another similar compound used in various chemical and biological studies.
The deuterium labeling in 1,3-Propanediamine-2,2-D2 dihydrochloride provides unique advantages in research, such as improved stability and the ability to trace biochemical pathways more effectively.
Eigenschaften
Molekularformel |
C3H12Cl2N2 |
|---|---|
Molekulargewicht |
149.06 g/mol |
IUPAC-Name |
2,2-dideuteriopropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C3H10N2.2ClH/c4-2-1-3-5;;/h1-5H2;2*1H/i1D2;; |
InChI-Schlüssel |
HYOCSVGEQMCOGE-SRTIKVJZSA-N |
Isomerische SMILES |
[2H]C([2H])(CN)CN.Cl.Cl |
Kanonische SMILES |
C(CN)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Dibenz[b,e]oxepin-11(6H)-ylidene-N-methyl-N-(methyl-d3)-1-propanamine](/img/structure/B13830380.png)
![1-Methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B13830395.png)
![1H-Indole-2,3-dione,5-chloro-1-[(3,4-dichlorophenyl)methyl]-,3-[O-(2-chloroacetyl)oxime]](/img/structure/B13830403.png)
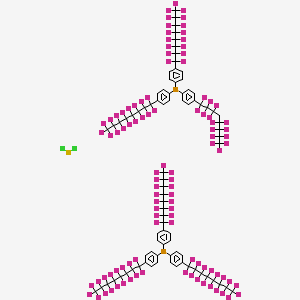
![1-[1-(Cyclohexanecarbonyl)cyclopropyl]ethanone](/img/structure/B13830420.png)
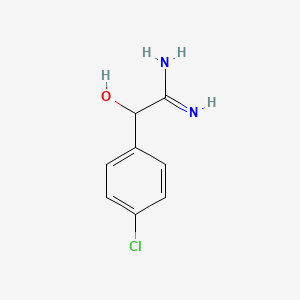
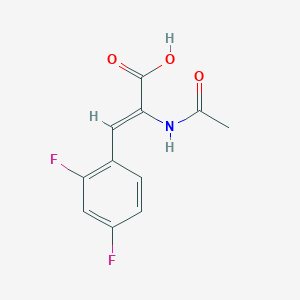

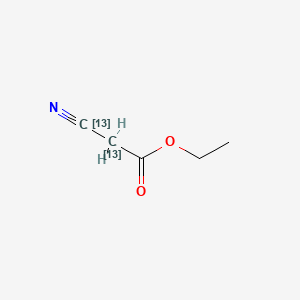
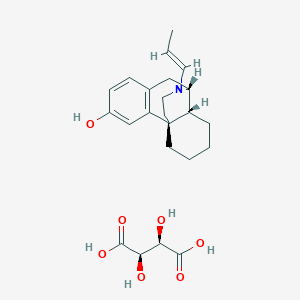

![tert-butyl N-[(2R)-2-amino-2-ethoxyethyl]carbamate](/img/structure/B13830457.png)
